Dehydrotolvaptan: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Dehydrotolvaptan: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: Beyond a Metabolite – Dehydrotolvaptan's Emergence in Vasopressin V2 Receptor Antagonism
Dehydrotolvaptan, a primary metabolite and known impurity of the selective vasopressin V2 receptor antagonist Tolvaptan, has garnered significant interest within the scientific community.[1][2] Initially identified as a byproduct in the synthesis and metabolism of its parent compound, emerging evidence suggests that Dehydrotolvaptan itself possesses noteworthy pharmacological activity as a vasopressin V2 receptor antagonist.[1] This activity positions it as a molecule of interest for researchers in cardiovascular and renal medicine, particularly in the context of conditions like hyponatremia, congestive heart failure, and the syndrome of inappropriate antidiuretic hormone (SIADH).[2] This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analytical characterization of Dehydrotolvaptan, offering valuable insights for researchers and professionals engaged in drug discovery and development.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's chemical and physical properties is fundamental to its application in research and development. Dehydrotolvaptan is a white to off-white solid with the systematic IUPAC name N-[4-(7-chloro-5-oxo-3,4-dihydro-2H-1-benzazepine-1-carbonyl)-3-methylphenyl]-2-methylbenzamide.[1][3] Its key identifiers and physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | N-[4-(7-chloro-5-oxo-3,4-dihydro-2H-1-benzazepine-1-carbonyl)-3-methylphenyl]-2-methylbenzamide | [1][3] |
| CAS Number | 137973-76-3 | [1][4] |
| Molecular Formula | C₂₆H₂₃ClN₂O₃ | [1][3][4] |
| Molecular Weight | 446.93 g/mol | [1][4] |
| Appearance | White to Off-White Solid | [1] |
| Melting Point | >118 °C (decomposes) | [1][2] |
| Boiling Point | 593.2 ± 50.0 °C (Predicted) | [2] |
| pKa | 12.97 ± 0.70 (Predicted) | [2] |
| Solubility | Slightly soluble in DMSO and Methanol | [2] |
Chemical Structure:
The chemical structure of Dehydrotolvaptan is characterized by a central benzazepine ring system linked to a substituted phenyl ring, which in turn is attached to a methylbenzamide moiety. The presence of the ketone group at the 5-position of the benzazepine ring distinguishes it from its parent compound, Tolvaptan, which possesses a hydroxyl group at this position.
Caption: Chemical structure of Dehydrotolvaptan.
Synthesis of Dehydrotolvaptan: A Step-by-Step Protocol
The synthesis of Dehydrotolvaptan is a critical process for obtaining the pure compound for research and as a reference standard. A common synthetic route involves the acylation of 1-(4-amino-2-methylbenzoyl)-7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one with o-toluoyl chloride.[2]
Experimental Protocol: Synthesis of Dehydrotolvaptan
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Reaction Setup: In a 3 L reactor, combine 1-(4-amino-2-methylbenzoyl)-7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (70.0 g, 212.90 mmol), dichloromethane (560 mL), and distilled water (140 mL).
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Stirring: Stir the mixture for 1 hour at room temperature.
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Cooling and Base Addition: Cool the reaction mixture to below 10 °C. Slowly add magnesium hydroxide (14.90 g, 255.5 mmol) to the mixture and continue stirring for 30 minutes. The magnesium hydroxide acts as a base to neutralize the HCl generated during the acylation reaction.
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Acylation: Slowly add o-toluoyl chloride (30.42 mL, 234.19 mmol) dropwise to the reaction mixture, maintaining the temperature below 10 °C. After the addition is complete, continue stirring for 3 hours.
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Work-up:
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Filter the reaction mixture to remove the magnesium hydroxide.
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Adjust the pH of the filtrate to 8-9 with an aqueous sodium hydroxide solution to ensure the product is in its free base form and to facilitate separation.
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Separate the organic layer.
-
-
Drying and Concentration: Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Dehydrotolvaptan. This process typically results in a high yield (approximately 96%).[2]
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Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography to achieve the desired purity for analytical or biological studies.
Caption: Synthetic workflow for Dehydrotolvaptan.
Mechanism of Action: Antagonism of the Vasopressin V2 Receptor
Dehydrotolvaptan exerts its pharmacological effects by acting as a selective and competitive antagonist of the vasopressin V2 receptor.[1] The V2 receptor, a G protein-coupled receptor (GPCR), plays a crucial role in regulating water reabsorption in the kidneys.
The Vasopressin V2 Receptor Signaling Pathway:
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Agonist Binding: The endogenous ligand, arginine vasopressin (AVP), binds to the V2 receptor located on the basolateral membrane of the principal cells in the renal collecting ducts.
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G Protein Activation: This binding event activates the associated stimulatory G protein (Gs).
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Adenylyl Cyclase Activation: The activated Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).
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Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
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Aquaporin-2 (AQP2) Translocation: PKA then phosphorylates various proteins, initiating a signaling cascade that results in the translocation of aquaporin-2 (AQP2) water channels from intracellular vesicles to the apical membrane of the principal cells.
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Water Reabsorption: The insertion of AQP2 channels into the apical membrane increases its permeability to water, leading to enhanced water reabsorption from the tubular fluid back into the bloodstream.
Antagonistic Action of Dehydrotolvaptan:
Dehydrotolvaptan, by competitively binding to the V2 receptor, prevents the binding of AVP. This blockade inhibits the entire downstream signaling cascade, preventing the translocation of AQP2 water channels to the apical membrane. Consequently, water reabsorption is reduced, leading to an increase in free water excretion (aquaresis) and a rise in serum sodium concentration.
Caption: Vasopressin V2 Receptor Signaling Pathway and the antagonistic action of Dehydrotolvaptan.
Analytical Characterization of Dehydrotolvaptan
Accurate and reliable analytical methods are essential for the quantification and characterization of Dehydrotolvaptan in various matrices, including bulk drug substance, pharmaceutical formulations, and biological samples. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.
Experimental Protocol: Stability-Indicating RP-HPLC Method for Dehydrotolvaptan
This protocol is a representative method based on established procedures for Tolvaptan and its impurities. Method validation and optimization are crucial for specific applications.
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Chromatographic System:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 0.02 M phosphate buffer, pH adjusted to 3.1 with orthophosphoric acid) and an organic modifier (e.g., acetonitrile). A typical gradient might start with a lower percentage of acetonitrile and increase over the run time to elute the analyte and any potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10-20 µL.
-
-
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve a known amount of Dehydrotolvaptan reference standard in a suitable diluent (e.g., a mixture of the mobile phase components) to prepare a stock solution. Further dilute the stock solution to obtain working standard solutions of desired concentrations.
-
Sample Solution: The preparation of the sample solution will depend on the matrix. For a drug substance, dissolve a known amount in the diluent. For a pharmaceutical formulation, an extraction step may be required.
-
-
Analysis:
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Inject the standard and sample solutions into the HPLC system.
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Record the chromatograms and determine the retention time and peak area of Dehydrotolvaptan.
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Quantify the amount of Dehydrotolvaptan in the sample by comparing its peak area to that of the standard.
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-
Forced Degradation Studies (for stability-indicating method development):
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To demonstrate the specificity of the method, forced degradation studies should be performed. This involves subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.
-
Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-resolved from the main Dehydrotolvaptan peak.
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Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Characterization:
-
¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation and confirmation of Dehydrotolvaptan. The chemical shifts and coupling constants of the protons and carbons in the molecule provide a unique fingerprint.
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Mass spectrometry , often coupled with liquid chromatography (LC-MS), is used for the accurate mass determination of Dehydrotolvaptan and for identifying and quantifying it in complex mixtures, such as biological fluids.
Pharmacokinetics and Pharmacodynamics: An Area for Further Investigation
While the pharmacokinetic and pharmacodynamic properties of Tolvaptan have been extensively studied, specific data for Dehydrotolvaptan are less readily available. As a metabolite, its pharmacokinetic profile is inherently linked to that of its parent drug. However, understanding its independent absorption, distribution, metabolism, and excretion (ADME) properties is crucial for a complete assessment of its pharmacological effects and potential contribution to the overall therapeutic and toxicological profile of Tolvaptan. Further research is warranted to delineate the specific pharmacokinetic and pharmacodynamic characteristics of Dehydrotolvaptan.
Conclusion and Future Directions
Dehydrotolvaptan, more than just an impurity or metabolite, is a pharmacologically active molecule with the potential to contribute to the vasopressin V2 receptor antagonism observed with Tolvaptan administration. This technical guide has provided a detailed overview of its chemical structure, properties, synthesis, mechanism of action, and analytical characterization. For researchers and drug development professionals, a comprehensive understanding of Dehydrotolvaptan is essential for impurity profiling, stability studies, and a complete evaluation of the pharmacology of Tolvaptan. Future research should focus on elucidating the specific pharmacokinetic and pharmacodynamic profile of Dehydrotolvaptan to fully understand its role in therapy and to explore its potential as a therapeutic agent in its own right.
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